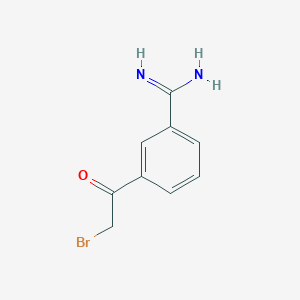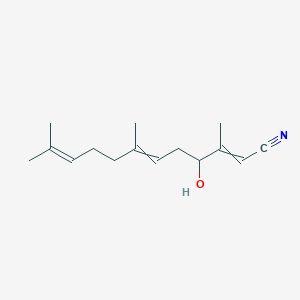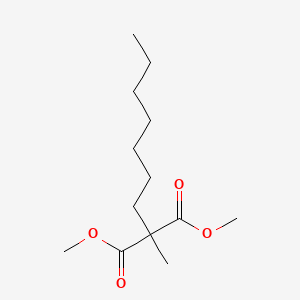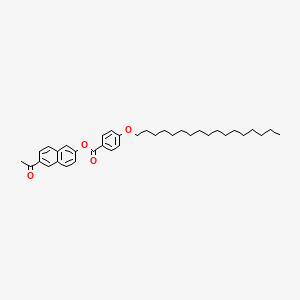
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate is a chemical compound with the molecular formula C36H48O4 and a molecular weight of 544.76 g/mol . This compound is known for its unique structure, which combines a naphthalene ring with an acetylnaphthalene moiety and a heptadecoxybenzoate group. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate typically involves several steps, including the formation of the naphthalene ring, acetylation, and esterification reactions. The synthetic route may include the following steps:
Formation of the Naphthalene Ring: The naphthalene ring can be synthesized through a series of cyclization reactions.
Acetylation: The naphthalene ring is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The final step involves the esterification of the acetylnaphthalene with heptadecoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylnaphthalene moiety, where halogenated reagents can replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon (Pd/C), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted naphthalene derivatives .
Applications De Recherche Scientifique
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and as a fluorescent probe in imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate can be compared with other similar compounds, such as:
(6-methoxy-2-naphthyl) propanamide: Known for its antibacterial activity and use as an enzyme inhibitor.
(6-acetylnaphthalen-2-yl) 4-decoxybenzoate: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
(6-acetylnaphthalen-2-yl) 4-octadecoxybenzoate: Similar structure but with a longer alkyl chain, influencing its physical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
91117-71-4 |
|---|---|
Formule moléculaire |
C36H48O4 |
Poids moléculaire |
544.8 g/mol |
Nom IUPAC |
(6-acetylnaphthalen-2-yl) 4-heptadecoxybenzoate |
InChI |
InChI=1S/C36H48O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-39-34-23-20-30(21-24-34)36(38)40-35-25-22-32-27-31(29(2)37)18-19-33(32)28-35/h18-25,27-28H,3-17,26H2,1-2H3 |
Clé InChI |
CNFSOKRXZYARPQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



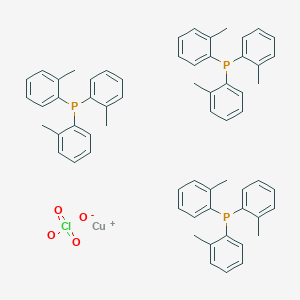

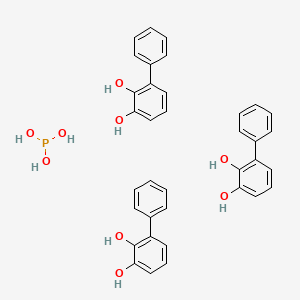
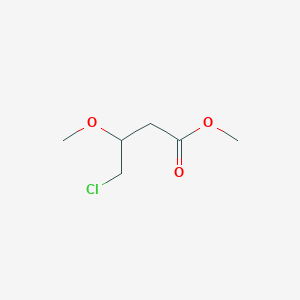

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

![[2-(6-Oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-4H-1,3-benzoxazin-4-ylidene]propanedinitrile](/img/structure/B14346595.png)

![Hexyl ([1,1'-biphenyl]-4-yl)acetate](/img/structure/B14346610.png)
